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Cat. No.: B605733 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological

evaluation of ATM Inhibitor-10, a potent and selective inhibitor of the Ataxia Telangiectasia

Mutated (ATM) kinase. This document details the scientific journey from a high-throughput

screening hit to a highly optimized lead compound, presenting key data, experimental

methodologies, and relevant biological pathways.

Introduction to ATM and its Inhibition
Ataxia Telangiectasia Mutated (ATM) is a serine/threonine protein kinase that plays a pivotal

role in the DNA damage response (DDR), particularly in the repair of DNA double-strand breaks

(DSBs).[1] Upon DNA damage, ATM is activated and initiates a signaling cascade that leads to

cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[2][3][4][5][6]

In many cancer cells, the DDR pathway is dysregulated, making them more reliant on specific

repair mechanisms for survival. Consequently, inhibiting ATM can sensitize cancer cells to

DNA-damaging agents like chemotherapy and radiotherapy.[7][8]

ATM inhibitors are a class of targeted therapies designed to block the kinase activity of the ATM

protein.[7][8] By doing so, they prevent cancer cells from repairing DNA damage, ultimately

leading to cell death.[7] This targeted approach offers the potential for greater efficacy and

reduced side effects compared to traditional chemotherapy.
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Discovery of ATM Inhibitor-10
ATM Inhibitor-10, also known as compound 74, was discovered through a systematic drug

discovery program starting from a modestly potent high-throughput screening (HTS) hit.[7][9]

The initial hit belonged to the 3-quinoline carboxamide chemical class.[3][9] Through extensive

structure-activity relationship (SAR) studies, researchers at AstraZeneca optimized the initial

compound to enhance its potency, selectivity, and oral bioavailability.[3][9]

The optimization process led to the identification of 7-fluoro-6-[6-(methoxymethyl)pyridin-3-

yl]-4-{[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino}quinoline-3-carboxamide (compound 74)

as a highly potent and selective ATM inhibitor with favorable pharmacokinetic properties

suitable for oral administration.[9]

Quantitative Biological Data
The biological activity of ATM Inhibitor-10 and related compounds was assessed through

various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of ATM Inhibitor-10 and Related Compounds[9]

Compound ATM Kinase IC50 (nM)
Cellular ATM Inhibition
IC50 (nM)

ATM Inhibitor-10 (74) 0.6 2.8

Compound 72 0.5 2.1

HTS Hit (4) 490 >10000

Table 2: Kinase Selectivity Profile of ATM Inhibitor-10[9]
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Kinase IC50 (nM) Selectivity (fold vs. ATM)

ATM 0.6 1

DNA-PK >10000 >16667

mTOR >10000 >16667

PI3Kα >10000 >16667

PI3Kβ >10000 >16667

PI3Kγ 3800 6333

PI3Kδ 730 1217

Synthesis of ATM Inhibitor-10
The synthesis of ATM Inhibitor-10 involves a multi-step process centered around the

construction of the core 3-quinoline carboxamide scaffold, followed by the strategic introduction

of the side chains that confer its high potency and selectivity. The general synthetic approach is

outlined below.

Experimental Workflow: Synthesis of ATM Inhibitor-10
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Core Scaffold Synthesis

Side Chain Introduction

Final Product

Starting Material:
Substituted Aniline

Cyclization Reaction

Formation of
4-chloro-quinoline-3-carboxylate

Suzuki Coupling with
6-(methoxymethyl)pyridin-3-ylboronic acid

Step 1

Amine Substitution at C4 with
(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethanamine

Step 2

Amide Formation

Step 3

ATM Inhibitor-10
(Compound 74)

Step 4
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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